potassium tert-butyl N-[3-(trifluoroboranuidyl)propyl]carbamate
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Overview
Description
Potassium tert-butyl N-[3-(trifluoroboranuidyl)propyl]carbamate is a chemical compound with the molecular formula C8H15BF3KNO2 and a molecular weight of 265.13 g/mol . It is a potassium salt of a carbamate derivative, featuring a trifluoroborate group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium tert-butyl N-[3-(trifluoroboranuidyl)propyl]carbamate can be synthesized through a multi-step process. One common method involves the reaction of tert-butyl carbamate with 3-bromopropyl trifluoroborate in the presence of a base such as potassium tert-butoxide. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Potassium tert-butyl N-[3-(trifluoroboranuidyl)propyl]carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoroborate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes, especially in the presence of strong bases like potassium tert-butoxide.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, alkoxides, and amines.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted carbamates can be formed.
Elimination Products: Alkenes are the major products formed during elimination reactions.
Scientific Research Applications
Potassium tert-butyl N-[3-(trifluoroboranuidyl)propyl]carbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which potassium tert-butyl N-[3-(trifluoroboranuidyl)propyl]carbamate exerts its effects involves the interaction of the trifluoroborate group with various molecular targets. The trifluoroborate group can act as a Lewis acid, facilitating the formation of new bonds by accepting electron pairs from nucleophiles. This property makes the compound useful in catalyzing various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Potassium tert-butyl N-[2-(trifluoroboranuidyl)ethyl]carbamate: Similar in structure but with a different alkyl chain length.
Potassium tert-butyl N-[2-(trifluoroboranuidyl)prop-2-en-1-yl]carbamate: Contains an unsaturated alkyl chain, leading to different reactivity.
Uniqueness
Potassium tert-butyl N-[3-(trifluoroboranuidyl)propyl]carbamate is unique due to its specific alkyl chain length and the presence of the trifluoroborate group, which imparts distinct reactivity and stability compared to other similar compounds .
Properties
IUPAC Name |
potassium;trifluoro-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]boranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16BF3NO2.K/c1-8(2,3)15-7(14)13-6-4-5-9(10,11)12;/h4-6H2,1-3H3,(H,13,14);/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXCUELHZISZHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CCCNC(=O)OC(C)(C)C)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16BF3KNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1577289-26-9 |
Source
|
Record name | potassium tert-butyl N-[3-(trifluoroboranuidyl)propyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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